4-(2-氨基乙基)-N-甲基苯磺酰胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(2-aminoethyl)-N-methylbenzene-1-sulfonamide hydrochloride is a chemical compound known for its role as a serine protease inhibitor. It is a water-soluble, irreversible inhibitor that targets a variety of proteases, including chymotrypsin, kallikrein, plasmin, thrombin, and trypsin . This compound is widely used in biochemical research and has significant applications in various scientific fields.

科学研究应用

4-(2-aminoethyl)-N-methylbenzene-1-sulfonamide hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: This compound is employed in the study of enzyme kinetics and protein interactions.

Medicine: It has potential therapeutic applications as a protease inhibitor, particularly in the treatment of diseases involving protease activity.

Industry: It is used in the production of pharmaceuticals and as an additive in various industrial processes.

作用机制

Target of Action

The primary targets of 4-(2-aminoethyl)-N-methylbenzene-1-sulfonamide hydrochloride, also known as AEBSF, are serine proteases . These proteases play a crucial role in various biological processes, including digestion, immune response, blood coagulation, and cell signaling .

Mode of Action

AEBSF acts as an irreversible inhibitor of serine proteases . It covalently modifies the hydroxyl group of serine residues, causing an additional 183.0354 Da to be added to each modified residue . This modification disrupts the protease’s active site, preventing it from catalyzing protein breakdown .

Biochemical Pathways

AEBSF affects several biochemical pathways by inhibiting serine proteases. For instance, it can inhibit the activation of the sterol regulatory element-binding proteins (SREBP), which are crucial for cholesterol regulation . By inhibiting the Site-1-protease (S1P), a serine protease located in the Golgi apparatus responsible for activating SREBP, AEBSF can influence cholesterol regulation .

Pharmacokinetics

AEBSF is water-soluble, which aids in its distribution throughout the body .

Result of Action

By inhibiting serine proteases, AEBSF can prevent protein degradation, which is crucial in various biological processes . For instance, it can inhibit the activation of SREBP, thereby influencing cholesterol regulation .

Action Environment

AEBSF is more stable at low pH values, making it suitable for use in acidic environments . Its stability decreases at ph values higher than 70 . Therefore, the pH of the environment can significantly influence the action, efficacy, and stability of AEBSF .

生化分析

Biochemical Properties

4-(2-aminoethyl)-N-methylbenzene-1-sulfonamide hydrochloride interacts with various enzymes, proteins, and other biomolecules. Its primary role is to inhibit serine proteases, including chymotrypsin, kallikrein, plasmin, thrombin, and trypsin . The specificity of this compound is similar to the inhibitor PMSF .

Cellular Effects

The effects of 4-(2-aminoethyl)-N-methylbenzene-1-sulfonamide hydrochloride on cells are diverse. It has been reported to inhibit respiratory syncytial virus (RSV) infection . Moreover, it has been used in studies aiming to describe cholesterol regulatory genes due to its potent ability to inhibit Site-1-protease (S1P) .

Molecular Mechanism

The molecular mechanism of action of 4-(2-aminoethyl)-N-methylbenzene-1-sulfonamide hydrochloride involves covalently modifying the hydroxyl of serine residues . This modification adds an additional 183.0354 Da to each modified residue . The compound is a sulfonyl fluoride and acts by reacting with the hydroxy group of the active site serine residue to form a sulfonyl enzyme derivative .

Temporal Effects in Laboratory Settings

It is known that this compound is more stable at low pH values compared to other similar inhibitors .

Dosage Effects in Animal Models

In animal models, the effects of 4-(2-aminoethyl)-N-methylbenzene-1-sulfonamide hydrochloride vary with different dosages. For instance, it has been shown to attenuate ovalbumin-induced inflammation in a mouse model of airway allergy .

Metabolic Pathways

It is known that this compound inhibits serine proteases, which play crucial roles in various metabolic pathways .

Transport and Distribution

It is known that this compound is water-soluble , which may influence its distribution within aqueous cellular environments.

Subcellular Localization

Given its role as a serine protease inhibitor, it may be localized to areas where these enzymes are active .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-aminoethyl)-N-methylbenzene-1-sulfonamide hydrochloride typically involves the reaction of 4-(2-aminoethyl)-N-methylbenzene-1-sulfonamide with hydrochloric acid. The process can be summarized as follows:

Starting Materials: 4-(2-aminoethyl)-N-methylbenzene-1-sulfonamide and hydrochloric acid.

Reaction Conditions: The reaction is carried out in an aqueous medium at room temperature.

Procedure: The starting materials are mixed and stirred until the reaction is complete, resulting in the formation of 4-(2-aminoethyl)-N-methylbenzene-1-sulfonamide hydrochloride.

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques to ensure high purity and yield. These methods often include:

Purification: Techniques such as recrystallization or chromatography may be used to purify the final product.

Quality Control: Analytical methods like high-performance liquid chromatography (HPLC) are employed to verify the purity and composition of the compound.

化学反应分析

Types of Reactions

4-(2-aminoethyl)-N-methylbenzene-1-sulfonamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted sulfonamides.

相似化合物的比较

Similar Compounds

4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride: Another serine protease inhibitor with similar applications.

Phenethylamine derivatives: Compounds like dopamine and tyramine, which have different biological activities but share structural similarities.

Uniqueness

4-(2-aminoethyl)-N-methylbenzene-1-sulfonamide hydrochloride is unique due to its specific inhibitory action on a broad range of serine proteases. Its water solubility and irreversible binding make it particularly effective in biochemical research and therapeutic applications .

生物活性

4-(2-aminoethyl)-N-methylbenzene-1-sulfonamide hydrochloride, commonly known as a sulfonamide derivative, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

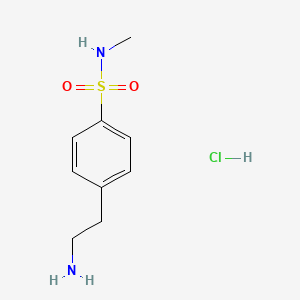

Chemical Structure and Properties

The compound is structured as follows:

- IUPAC Name : 4-(2-aminoethyl)-N-methylbenzene-1-sulfonamide hydrochloride

- Molecular Formula : C9H12ClN2O2S

- Molecular Weight : 238.72 g/mol

Antimicrobial Properties

Research indicates that sulfonamides, including 4-(2-aminoethyl)-N-methylbenzene-1-sulfonamide hydrochloride, exhibit significant antimicrobial activity. Studies have shown that compounds in this class can inhibit the growth of various bacteria, including both Gram-positive and Gram-negative strains.

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 31 ± 0.12 | 7.81 |

| Escherichia coli | 30 ± 0.12 | 7.81 |

| Klebsiella pneumoniae | 28 ± 0.10 | 10.00 |

These results suggest that the compound possesses comparable efficacy to standard antibiotics like ciprofloxacin .

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. A study demonstrated that similar sulfonamide derivatives could induce apoptosis in cancer cell lines, particularly in breast cancer models (MDA-MB-231). The increase in annexin V-FITC positive apoptotic cells indicated a significant apoptotic effect, with a reported increase of up to 22-fold compared to controls .

The biological activity of sulfonamides is primarily attributed to their ability to inhibit enzymes involved in the synthesis of folate in bacteria, which is crucial for DNA synthesis and cell division. Specifically, they act as competitive inhibitors of the enzyme dihydropteroate synthase, disrupting folate metabolism and leading to bacterial cell death.

Study on Antibacterial Activity

A recent study synthesized several new sulfonamide derivatives and evaluated their antibacterial properties against clinically relevant strains. The results indicated that modifications to the sulfonamide structure could enhance antibacterial potency, with some derivatives showing improved activity against resistant strains .

Evaluation of Anticancer Effects

In another investigation, the anticancer properties of a related compound were assessed through molecular docking studies and in vitro assays. The findings suggested strong binding interactions with carbonic anhydrase IX, a target implicated in tumor progression and metastasis. The derivative exhibited significant selectivity for this enzyme over others, indicating its potential as a targeted anticancer agent .

Pharmacokinetics and Toxicology

Pharmacokinetic studies have shown that sulfonamides generally possess favorable absorption characteristics when administered orally. However, toxicity profiles vary based on structural modifications. It is essential to evaluate the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties for each derivative to ensure safety and efficacy in therapeutic applications .

属性

IUPAC Name |

4-(2-aminoethyl)-N-methylbenzenesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S.ClH/c1-11-14(12,13)9-4-2-8(3-5-9)6-7-10;/h2-5,11H,6-7,10H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPGXSRMKCPTPBW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=C(C=C1)CCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。